molecular formula C7H14ClN B147455 Quinuclidine hydrochloride CAS No. 39896-06-5

Quinuclidine hydrochloride

Cat. No.: B147455
CAS No.: 39896-06-5
M. Wt: 147.64 g/mol
InChI Key: BZLBBZLOMXKMTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinuclidine hydrochloride is an organic compound with the molecular formula C7H13N·HCl. It is a bicyclic amine that can be viewed as a tied-back version of triethylamine. This compound is a colorless solid and is used as a reagent (base) and catalyst in various chemical reactions .

Mechanism of Action

Target of Action

Quinuclidine hydrochloride is a derivative of quinuclidine , a bicyclic amine . It has been found to interact with various targets, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh), and their inhibition can modulate the activity of the cholinergic system .

Mode of Action

This compound acts as an inhibitor of AChE and BChE . By inhibiting these enzymes, it prevents the breakdown of ACh, leading to an increase in the concentration of ACh in the synaptic cleft. This results in prolonged activation of cholinergic receptors, which can have various downstream effects depending on the specific receptor and its location .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE and BChE, this compound increases the levels of ACh, which can then bind to and activate muscarinic and nicotinic acetylcholine receptors. This can lead to various downstream effects, including muscle contraction, modulation of heart rate, and effects on cognition and memory .

Result of Action

The inhibition of AChE and BChE by this compound leads to an increase in the concentration of ACh in the synaptic cleft . This can result in prolonged activation of cholinergic receptors, leading to various physiological effects depending on the specific receptor and its location. For example, activation of muscarinic receptors in the heart can decrease heart rate, while activation of nicotinic receptors in skeletal muscle can lead to muscle contraction .

Biochemical Analysis

Biochemical Properties

It is known that quinuclidine, the parent compound, is a relatively strong organic base This suggests that Quinuclidine hydrochloride may interact with various enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

The cellular effects of this compound are not well-documented. Some studies suggest that quinuclidine derivatives can have significant effects on cells. For instance, certain quinuclidine derivatives have shown potent antimicrobial activity against a panel of representative gram-positive and gram-negative bacteria

Molecular Mechanism

It is known that quinuclidine, the parent compound, forms adducts with a variety of Lewis acids . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the cytotoxic effect within 7–200 μM was observed only for monoquaternary quinuclidine derivatives, especially those with the C12–C16 alkyl chain

Metabolic Pathways

It is known that quinuclidine, the parent compound, is involved in the synthesis of quinine, a medication used for treating malaria

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Quinuclidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinuclidone.

    Reduction: Reduction of quinuclidone yields quinuclidine.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen chloride for neutralization, and various alcohols for recrystallization. The conditions are typically mild, with temperatures ranging from room temperature to slightly elevated temperatures .

Major Products

The major products formed from these reactions include quinuclidine, quinuclidone, and various quinuclidine derivatives, which are used in different applications .

Comparison with Similar Compounds

Quinuclidine hydrochloride is similar to other bicyclic amines such as quinolizidine and pyrrolizidine . it is unique due to its strong basicity and ability to form stable adducts with Lewis acids . Other similar compounds include:

This compound stands out due to its versatility in chemical reactions and its wide range of applications in various fields.

Properties

IUPAC Name

1-azabicyclo[2.2.2]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-4-8-5-2-7(1)3-6-8;/h7H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLBBZLOMXKMTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39896-06-5
Record name 1-Azabicyclo[2.2.2]octane, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39896-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinuclidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039896065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinuclidine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111173
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinuclidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.693
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUINUCLIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M95W3BUM1R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinuclidine hydrochloride
Reactant of Route 2
Quinuclidine hydrochloride
Reactant of Route 3
Quinuclidine hydrochloride
Reactant of Route 4
Quinuclidine hydrochloride
Reactant of Route 5
Quinuclidine hydrochloride
Reactant of Route 6
Quinuclidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.